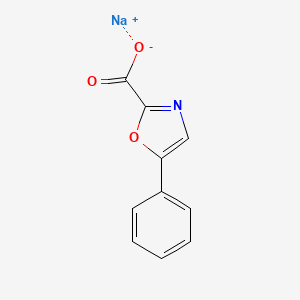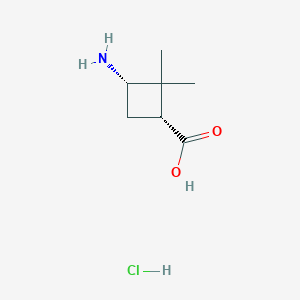![molecular formula C9H15ClF3N3O B1406810 (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride CAS No. 1417570-03-6](/img/structure/B1406810.png)
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride
概要
説明
The compound (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is a specialized chemical used in various fields including chemistry, biology, medicine, and industry. This article provides a detailed look into this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride involves multiple steps. The general route begins with the preparation of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole. This intermediate is then subjected to a methylation reaction to attach a methoxy group at the 5-position. The resultant compound is further reacted with an appropriate ethylene compound under specific conditions to introduce the 2-([1-ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethylamine. Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production process is scaled up, and specific catalysts and optimized conditions are employed to increase yield and purity. The production methods involve controlling temperature, pressure, and pH to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: : The compound can undergo reduction reactions to yield corresponding reduced products.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation Reactions: : Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium are used.
Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Substitution Reactions: : Reagents like halogens (e.g., chlorine, bromine) and conditions such as elevated temperatures or catalysis by Lewis acids (e.g., AlCl3) are employed.
Major Products Formed
Depending on the reaction conditions and reagents, various products can be formed. For instance, oxidation may yield different oxygen-containing functional groups, while substitution reactions can introduce different functional groups onto the compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It is valuable in research involving pyrazole derivatives and trifluoromethyl-containing compounds.
Biology
The compound's structural properties make it useful for studying biochemical pathways and interactions involving trifluoromethylated pyrazoles. It may be used as a probe or ligand in biological studies.
Medicine
In medicinal chemistry, (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific molecular pathways.
Industry
The compound finds applications in various industrial processes, including the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it suitable for use in advanced materials and formulations.
作用機序
The exact mechanism of action for (2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride depends on its specific application. Generally, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, while the pyrazole ring contributes to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
(2-([1-Ethyl-3-(difluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride: : Similar but contains a difluoromethyl group instead of a trifluoromethyl group.
(2-([1-Methyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride: : Similar but with a methyl group instead of an ethyl group.
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]ethoxy)ethyl)amine hydrochloride: : Similar but contains an ethoxy group instead of a methoxy group.
Uniqueness
(2-([1-Ethyl-3-(trifluoromethyl)-1h-pyrazol-5-yl]methoxy)ethyl)amine hydrochloride stands out due to its specific combination of functional groups. The ethyl group, trifluoromethyl group, and methoxyethylamine moiety confer unique properties such as enhanced stability, reactivity, and binding affinity compared to similar compounds.
This detailed overview of this compound covers its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[[2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3O.ClH/c1-2-15-7(6-16-4-3-13)5-8(14-15)9(10,11)12;/h5H,2-4,6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTYIQWCLJBYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}acetate](/img/structure/B1406729.png)
![Dibenzyl bicyclo[1.1.1]pentane-1,3-diyldicarbamate](/img/structure/B1406732.png)



![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate](/img/structure/B1406741.png)
![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)



![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)


